molecular formula C27H24ClN3O3 B2874565 5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 902597-91-5

5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2874565
CAS RN: 902597-91-5
M. Wt: 473.96
InChI Key: FUIMXDJVWBUZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained attention due to its potential use in scientific research. This compound has unique properties that make it a promising candidate for various applications.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral activities . Compounds with an indole nucleus, similar to our compound of interest, have shown inhibitory activity against influenza A and other viruses . The presence of substituents like chlorophenyl and ethoxyphenyl groups could potentially enhance these properties, making it a candidate for further antiviral drug development.

Anti-inflammatory Properties

The anti-inflammatory potential of indole derivatives is well-documented. The structural features of the compound, including the 7,8-dimethoxy groups, may contribute to its ability to modulate inflammatory pathways. This could be explored for the treatment of chronic inflammatory diseases .

Anticancer Applications

Indole scaffolds are found in many synthetic drug molecules with anticancer properties. The pyrazolo[4,3-c]quinoline moiety of the compound suggests it could bind with high affinity to multiple receptors, which is crucial in the development of new anticancer agents .

Antioxidant Effects

Pyrazoline derivatives have been associated with antioxidant activities. They can help in scavenging free radicals and reactive oxygen species (ROS), which are linked to various diseases. The compound’s methoxy groups might contribute to its efficacy as an antioxidant .

Neuroprotective Effects

The compound’s potential to inhibit acetylcholinesterase (AchE) activity suggests it could have neuroprotective effects. AchE inhibitors are important in the treatment of neurodegenerative diseases like Alzheimer’s, and the compound’s structure could be beneficial in this regard .

Antimicrobial Activity

Indole derivatives are known to possess antimicrobial properties. The compound’s specific substituents could be investigated for their effectiveness against a range of bacterial and fungal pathogens, contributing to the field of antimicrobial chemotherapy .

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O3/c1-4-34-20-11-7-18(8-12-20)26-22-16-31(15-17-5-9-19(28)10-6-17)23-14-25(33-3)24(32-2)13-21(23)27(22)30-29-26/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIMXDJVWBUZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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